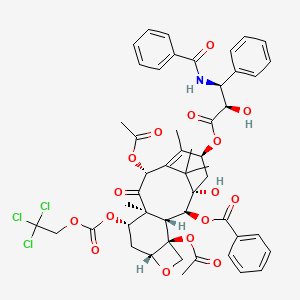

7-Troc-Paclitaxel

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZHVJDHKCYODM-MUQZGBOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H52Cl3NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of 7-Troc-Paclitaxel

This guide provides a comprehensive overview of the essential physical and chemical properties of 7-Troc-Paclitaxel (7-(2,2,2-trichloroethoxycarbonyl)-paclitaxel), a key intermediate and prodrug in the field of oncology research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering both established data and field-proven insights into the experimental determination of its core characteristics.

Introduction: The Strategic Importance of 7-Troc-Paclitaxel

Paclitaxel, a potent anti-cancer agent originally isolated from the Pacific yew tree, is a cornerstone of chemotherapy regimens for various cancers.[1] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest in rapidly dividing cancer cells. However, the chemical complexity and limited water solubility of paclitaxel present significant challenges in its synthesis, formulation, and clinical application.

7-Troc-Paclitaxel emerges as a critical derivative, serving two primary roles:

-

A Protected Intermediate: In the semi-synthesis of paclitaxel and its analogues like docetaxel, the hydroxyl group at the C7 position of the baccatin III core is highly reactive. The introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group at this position allows for selective modifications at other sites of the molecule.[2][3] The Troc group is favored due to its stability under various reaction conditions and its relatively straightforward removal.

-

A Prodrug Candidate: The modification at the C7 position can alter the pharmacokinetic profile of paclitaxel, potentially leading to improved solubility, stability, and targeted delivery.[4] Prodrug strategies are a key area of research to enhance the therapeutic index of potent drugs like paclitaxel.[4][5]

This guide will delve into the fundamental properties that define 7-Troc-Paclitaxel, providing a framework for its handling, characterization, and application in a research setting.

Molecular Structure and Core Identifiers

A thorough understanding of a compound begins with its fundamental identifiers and structure.

dot digraph "7_Troc_Paclitaxel_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Simplified representation of the Troc group at the C7 position of the paclitaxel core.

Table 1: Core Identifiers for 7-Troc-Paclitaxel

| Property | Value | Source(s) |

| CAS Number | 114915-17-2 | [2][6] |

| Molecular Formula | C₅₀H₅₂Cl₃NO₁₆ | [2][6] |

| Molecular Weight | 1029.32 g/mol | [2][7] |

| Appearance | Off-white solid powder | [6][8] |

| Synonyms | 7-(2,2,2-Trichloroethyloxycarbonyl)taxol, Paclitaxel Impurity 50 | [2][9] |

Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physical and chemical properties of 7-Troc-Paclitaxel. It is important to note that many of the reported values are predicted, as extensive experimental characterization data for this specific derivative is not widely published. For comparative context, experimental data for the parent compound, paclitaxel, is included where relevant.

Table 2: Key Physical and Chemical Properties

| Property | 7-Troc-Paclitaxel (Predicted/Reported) | Paclitaxel (Experimental) | Source(s) |

| Melting Point | Not available | 213-216 °C | |

| Boiling Point | 1041.1 ± 65.0 °C (Predicted) | Not applicable (decomposes) | [2] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | Not available | [2] |

| pKa | 11.90 ± 0.20 (Predicted) | Not available | [2] |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | Soluble in ethanol (~1.5 mg/mL), DMSO (~5 mg/mL), and DMF (~5 mg/mL). Sparingly soluble in aqueous buffers. | [6][8][10] |

Solubility Profile: Experimental Considerations and Protocol

The solubility of a compound is a critical parameter for its formulation, biological testing, and synthetic manipulation. While qualitative solubility in some organic solvents is reported for 7-Troc-Paclitaxel, a quantitative assessment is often required.

Causality Behind Solvent Choices

The choice of solvents for solubility studies is dictated by the intended application. For in vitro biological assays, solubility in Dimethyl Sulfoxide (DMSO) is paramount, as it is a common vehicle for dissolving compounds for cell-based experiments. For synthetic applications, solubility in solvents like dichloromethane (DCM), ethyl acetate, and acetonitrile is important for reaction setup and purification.

Experimental Protocol for Determining Quantitative Solubility

This protocol outlines a standard method for determining the solubility of 7-Troc-Paclitaxel in a given solvent using High-Performance Liquid Chromatography (HPLC).

Stability Assessment: A Critical Parameter for Drug Development

The stability of 7-Troc-Paclitaxel under various conditions is crucial for its storage, handling, and the reproducibility of experimental results. Stability studies for paclitaxel and its derivatives typically focus on temperature, pH, and light sensitivity.

Temperature Stability

Based on information for similar compounds, 7-Troc-Paclitaxel is expected to be stable for short periods (days to weeks) at 0-4°C and for long-term storage (months to years) at -20°C in a dry, dark environment.[6] Stock solutions in DMSO should also be stored at -20°C to minimize degradation.[11]

pH Stability

Paclitaxel itself is known to be most stable in aqueous solutions at a pH of around 3-5.[6] It undergoes degradation under acidic conditions, and this degradation is accelerated at higher temperatures.[12] While specific data for 7-Troc-Paclitaxel is not available, it is reasonable to assume a similar pH-dependent stability profile.

Experimental Protocol for pH-Dependent Stability Study

This protocol describes a method to assess the stability of 7-Troc-Paclitaxel at different pH values over time.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in the molecule. Key diagnostic signals would include those from the Troc group (a singlet for the CH₂ and potentially multiplets for the protons on the paclitaxel core shifted by the presence of the Troc group), the acetyl groups, the benzoyl groups, and the complex array of signals from the taxane skeleton.

-

¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the 50 carbon atoms. The carbonyl carbons of the ester and amide groups will appear downfield, while the carbons of the taxane core will be in the mid-field region. The three carbons of the Troc group will have characteristic shifts.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing paclitaxel and its derivatives. In positive ion mode, the expected molecular ion peaks for 7-Troc-Paclitaxel would be [M+H]⁺ at m/z 1030.3, [M+Na]⁺ at m/z 1052.3, and [M+K]⁺ at m/z 1068.3. The isotopic pattern due to the three chlorine atoms of the Troc group would be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Troc-Paclitaxel would be expected to show characteristic absorption bands for the various functional groups present, including:

-

O-H stretching (from the hydroxyl groups)

-

N-H stretching (from the amide)

-

C=O stretching (from the esters, amide, and carbonate of the Troc group)

-

C-O stretching

-

Aromatic C-H and C=C stretching

Conclusion

7-Troc-Paclitaxel is a molecule of significant interest in the ongoing effort to improve cancer chemotherapy. Its role as a synthetic intermediate and a potential prodrug necessitates a thorough understanding of its physical and chemical properties. While a complete experimental dataset for this specific derivative is not yet in the public domain, this guide provides a comprehensive framework based on available data, predictive models, and established analytical protocols. By employing the methodologies outlined herein, researchers can confidently handle, characterize, and utilize 7-Troc-Paclitaxel in their drug discovery and development endeavors.

References

-

LookChem. 7-Troc-paclitaxel. [Link]

-

MDPI. Synthesis and Biological Investigation of Bile Acid-Paclitaxel Hybrids. [Link]

-

ACS Publications. Paclitaxel Prodrugs: Toward Smarter Delivery of Anticancer Agents. [Link]

-

PubChem. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120. [Link]

-

Wikipedia. 2,2,2-Trichloroethoxycarbonyl chloride. [Link]

-

NIH. Paclitaxel Prodrugs with Sustained Release and High Solubility in Poly(ethylene glycol)-b-poly(ε-caprolactone) Micelle Nanocarriers: Pharmacokinetic Disposition, Tolerability, and Cytotoxicity. [Link]

-

ACS Publications. Synthesis and Preclinical Characterization of a Paclitaxel Prodrug with Improved Antitumor Activity and Water Solubility. [Link]

-

ResearchGate. Analytical Approaches to Paclitaxel. [Link]

-

Chem-Station. Troc Protecting Group. [Link]

-

MDPI. Prodrug Strategies for Paclitaxel. [Link]

-

IntechOpen. Characteristics, Properties and Analytical Methods of Paclitaxel: A Review. [Link]

-

Taylor & Francis Online. Physicochemical characterization of paclitaxel prodrugs with cytochrome 3A4 to correlate solubility and bioavailability implementing molecular docking and simulation studies. [Link]

-

PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]

-

Wikipedia. Protecting group. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

PubMed. Physical and chemical stability of paclitaxel infusions in different container types. [Link]

-

SAGE Journals. Physical and chemical stability of paclitaxel infusions in different container types. [Link]

Sources

- 1. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sid.ir [sid.ir]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy - non-mitotic mechanisms of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Troc-Paclitaxel CAS number and molecular formula.

The following technical guide details the chemical identity, synthetic utility, and experimental handling of 7-Troc-Paclitaxel , a critical intermediate in the semi-synthesis of taxane-based chemotherapeutics.

Advanced Intermediate for High-Purity Taxane Synthesis[1][2]

Executive Summary

7-Troc-Paclitaxel (CAS 114915-17-2) is a strategic chemical intermediate used in the semi-synthesis of Paclitaxel (Taxol®).[1][2] It consists of the naturally derived taxane core, Baccatin III , coupled with the characteristic N-benzoyl-phenylisoserine side chain, but modified with a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group at the C-7 position.[1][2]

The Troc group is essential in taxane chemistry because the C-7 hydroxyl is the most reactive secondary hydroxyl on the taxane ring.[2] Protecting it prevents unwanted esterification or oxidation during the attachment of the C-13 side chain.[2] 7-Troc-Paclitaxel represents the "penultimate" stage of synthesis—requiring only the removal of the Troc group (deprotection) to yield the final Active Pharmaceutical Ingredient (API), Paclitaxel.[1][2]

Chemical Identification & Properties

The following data establishes the precise chemical identity of the compound for regulatory and experimental verification.

| Property | Technical Specification |

| Common Name | 7-Troc-Paclitaxel |

| Systematic Name | 7-(2,2,2-Trichloroethoxycarbonyl)paclitaxel |

| CAS Number | 114915-17-2 |

| Molecular Formula | C₅₀H₅₂Cl₃NO₁₆ |

| Molecular Weight | 1029.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |

| Purity Standard | Typically ≥98% (HPLC) for API synthesis |

Structural Logic

-

C-13 Position: Esterified with (2R,3S)-N-benzoyl-3-phenylisoserine (the bioactive side chain).[1][2]

-

C-7 Position: Carbonate ester linkage to a 2,2,2-trichloroethyl group.[1][2][6][7][8] This moiety renders the C-7 position inert to the strong bases (e.g., LiHMDS) used during the side-chain coupling reaction.[1][2]

Synthetic Utility & Mechanism

The synthesis of Paclitaxel from the natural precursor 10-Deacetylbaccatin III (10-DAB) faces a regioselectivity challenge: the hydroxyl groups at C-7, C-10, and C-13 have different reactivities.[1][2]

-

The Problem: Direct attachment of the side chain to C-13 is impossible without protecting C-7 (and C-10, though C-10 is usually acetylated first to form Baccatin III).[1][2]

-

The Solution (Troc Strategy):

-

Protection: The C-7 OH is reacted with 2,2,2-trichloroethyl chloroformate (Troc-Cl) to form 7-Troc-Baccatin III .[1][2]

-

Coupling: The side chain is attached to C-13.

-

Deprotection: The Troc group is removed using Zinc in Acetic Acid.[1][2] This reaction is highly chemoselective—it cleaves the Troc carbonate without hydrolyzing the sensitive ester linkages at C-13, C-10, C-4, or C-2.[1][2]

-

Mechanism of Deprotection (Zn/AcOH)

The removal of the Troc group proceeds via a reductive fragmentation mechanism.[1][2] Metallic Zinc (

Experimental Protocols

Warning: Taxanes are cytotoxic.[1][2] Troc-Cl is corrosive and lachrymatory.[1][2] All procedures must be conducted in a fume hood with full PPE (double nitrile gloves, goggles, lab coat).[1][2]

Protocol A: Deprotection of 7-Troc-Paclitaxel to Paclitaxel

This is the critical final step to release the API.[1][2]

Materials:

Methodology:

-

Preparation: Dissolve 7-Troc-Paclitaxel (e.g., 100 mg) in a mixture of MeOH:AcOH (1:1 v/v) . A typical concentration is 20-30 mg/mL.[1][2]

-

Activation: Add Zinc dust (150 mg, excess) to the reaction vessel.

-

Reaction: Heat the mixture to 60°C with vigorous stirring.

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove unreacted Zinc.[1][2] Wash the pad with EtOAc.[1][2]

-

Concentrate the filtrate under reduced pressure to remove most MeOH.[1][2]

-

Dilute the residue with EtOAc and wash carefully with saturated aqueous

(Caution: Gas evolution) until the aqueous phase is slightly basic (pH 8).[1][2] -

Wash with brine, dry over

, and concentrate.[1][2]

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexane:EtOAc 1:1 to 1:2) or recrystallization from aqueous methanol to obtain pure Paclitaxel .[1][2]

Visualizing the Synthetic Pathway

The following diagram illustrates the position of 7-Troc-Paclitaxel within the semi-synthesis workflow, highlighting the protection and deprotection cycle.

Figure 1: The semi-synthetic pathway converting Baccatin III to Paclitaxel via the 7-Troc intermediate.

Safety & Handling Guidelines

| Hazard Category | Risk Description | Mitigation Strategy |

| Cytotoxicity | Highly potent microtubule stabilizer; potential carcinogen/teratogen.[1][2] | Use a dedicated isolation hood.[1][2] Double-glove. Clean surfaces with bleach/detergent.[1][2] |

| Reactivity | Reacts with strong bases.[1][2] Troc-Cl (precursor) releases HCl.[1][2] | Keep anhydrous.[1][2] Store at -20°C. Neutralize waste streams before disposal.[1][2] |

| Solvent Safety | Chlorinated solvents (DCM) and Methanol are toxic.[1][2] | Work in a ventilated fume hood.[1][2] Avoid inhalation of vapors.[1][2] |

Storage: Store 7-Troc-Paclitaxel at -20°C in a tightly sealed container, protected from light and moisture. It is stable for months under these conditions but susceptible to hydrolysis in moist, basic environments.[1][2]

References

-

PubChem. (2025).[1][2] 7-Troc-Paclitaxel | C50H52Cl3NO16.[1][2][6][7][9] National Library of Medicine.[1][2] [Link][1][2]

-

Holton, R. A., et al. (1994).[1][2] First total synthesis of taxol.[1][2] 2. Completion of the C and D rings.[1][2] Journal of the American Chemical Society.[1][2] [Link]

-

Google Patents. (2001).[1][2] US6307071B1: Synthesis of paclitaxel from baccatin III. [1][2]

Sources

- 1. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. A Process For The Synthesis Of Paclitaxel [quickcompany.in]

- 4. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]

- 5. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 6. CAS 114915-17-2: 7-Troc-Paclitaxel | CymitQuimica [cymitquimica.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 7-Troc-paclitaxel cas 114915-17-2 [pharm-intermediates.com]

Methodological & Application

Application Note & Protocol: Preparative HPLC Purification of 7-Troc-Paclitaxel

Introduction

Paclitaxel is a highly effective antineoplastic agent used in the treatment of various cancers.[1] Its complex chemical structure, however, makes total synthesis challenging and commercially unviable. A more practical approach is the semi-synthesis from naturally occurring precursors like baccatin III. A key intermediate in several semi-synthetic routes is 7-Troc-Paclitaxel, where the C7 hydroxyl group is protected by a 2,2,2-trichloroethoxycarbonyl (Troc) group.

The purity of this intermediate is paramount for the successful and efficient synthesis of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the requisite high purity by separating the target compound from unreacted starting materials, by-products, and other process-related impurities.[1][2] This document provides a comprehensive, field-proven protocol for the preparative-scale purification of 7-Troc-Paclitaxel.

Principles of Separation

This protocol employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique ideal for separating moderately polar to nonpolar compounds like taxane derivatives.[3]

Causality Behind Experimental Choices:

-

Separation Mode (Reversed-Phase): 7-Troc-Paclitaxel, with its large, predominantly hydrophobic core and protective groups, interacts strongly with a nonpolar stationary phase.[4] This makes RP-HPLC the ideal choice. The separation mechanism relies on hydrophobic interactions between the analyte and the stationary phase. Compounds are eluted by a polar mobile phase, with more hydrophobic compounds being retained longer on the column.

-

Stationary Phase (C18): An octadecylsilane (C18) bonded silica column is selected as the stationary phase. The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, ensuring strong retention and allowing for fine-tuning of the separation from closely related impurities. C18 columns are widely used and have demonstrated excellent performance for the separation of paclitaxel and its analogues.[5][6]

-

Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water is used as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, UV transparency, and strong eluotropic strength. A gradient elution, where the concentration of acetonitrile is increased over time, is crucial. This allows for the efficient elution of early, more polar impurities, followed by the target compound, and finally, the removal of strongly retained, nonpolar impurities, all while maintaining good peak shape and resolution.

-

Detection (UV Absorbance): The chromophores within the 7-Troc-Paclitaxel structure, particularly the benzoyl and benzamido groups, exhibit strong ultraviolet (UV) absorbance. The detection wavelength is set at 227-230 nm, which corresponds to a strong absorbance maximum for paclitaxel and its derivatives, ensuring high sensitivity.[5][7][8]

Materials and Methods

Instrumentation and Consumables

-

HPLC System: A preparative-scale HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a column oven, and a UV-Vis detector. The system must be capable of handling flow rates appropriate for the selected column size (typically 10-100 mL/min).[9]

-

Fraction Collector: An automated fraction collector is essential for efficiently collecting the purified compound as it elutes.[10]

-

HPLC Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). The choice of dimensions depends on the amount of material to be purified.

-

Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

-

Sample Solvent: A mixture of acetonitrile and water, or another suitable solvent in which 7-Troc-Paclitaxel is highly soluble, such as ethanol or DMSO.[11]

Sample Preparation

-

Solubility Assessment: Before preparing the bulk sample, determine the solubility of the crude 7-Troc-Paclitaxel in the intended injection solvent. Paclitaxel itself is soluble in ethanol and DMSO.[11] A high concentration is desirable to maximize throughput, but care must be taken to avoid precipitation upon injection.

-

Protocol:

-

Accurately weigh the crude 7-Troc-Paclitaxel.

-

Dissolve the material in a minimal amount of the chosen sample solvent (e.g., 80:20 ACN:Water). Sonication may be used to aid dissolution.

-

Once fully dissolved, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column or system.[12]

-

Detailed Preparative HPLC Protocol

This protocol is designed for purifying gram-scale quantities of 7-Troc-Paclitaxel. The parameters should be optimized based on the specific impurity profile of the crude material and the HPLC system used.

Optimized HPLC Parameters

A summary of the starting parameters for the preparative purification is provided in the table below.

| Parameter | Recommended Setting | Rationale |

| Column | Preparative C18, 250 x 21.2 mm, 5 µm | Balances loading capacity and resolution for preparative scale.[9] |

| Mobile Phase A | Ultrapure Water | The weak solvent in the reversed-phase system. |

| Mobile Phase B | Acetonitrile (ACN) | The strong organic modifier for eluting the compound.[13] |

| Flow Rate | 20 mL/min | Appropriate for the column diameter to ensure efficient separation. |

| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[5][14] |

| Detection | UV at 227 nm | Wavelength of maximum absorbance for paclitaxel derivatives, ensuring high sensitivity.[5][7] |

| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |

| Gradient Program | Time (min) | % Mobile Phase B (ACN) |

| 0.0 | 50 | |

| 5.0 | 50 | |

| 35.0 | 80 | |

| 40.0 | 95 | |

| 45.0 | 95 | |

| 46.0 | 50 | |

| 55.0 | 50 |

Step-by-Step Methodology

-

System Equilibration: Equilibrate the column with the initial mobile phase conditions (50% ACN) for at least 10-15 column volumes, or until a stable baseline is achieved.

-

Sample Injection: Inject the filtered, crude 7-Troc-Paclitaxel solution onto the column.

-

Chromatographic Separation: Run the gradient program as detailed in the table above. Monitor the chromatogram in real-time.

-

Fraction Collection: Begin collecting fractions just before the main peak begins to elute and stop collecting just after the peak returns to baseline. Use the UV signal to trigger the fraction collector. It is advisable to collect the peak in multiple smaller fractions to isolate the purest portions.[15]

-

Re-equilibration: After the gradient is complete, re-equilibrate the column at the starting conditions for the next injection.

Workflow and Data Presentation

Purification Workflow Diagram

The following diagram illustrates the complete workflow for the purification of 7-Troc-Paclitaxel.

Caption: Workflow for preparative HPLC purification of 7-Troc-Paclitaxel.

Post-Purification Processing

-

Purity Analysis of Fractions: Before pooling, analyze small aliquots from each collected fraction using a rapid analytical HPLC method to determine their purity.[16]

-

Pooling Fractions: Combine the fractions that meet the required purity specification (e.g., >99%).

-

Solvent Removal: Remove the acetonitrile and water from the pooled fractions. Rotary evaporation under reduced pressure is the most common method. The water content may require lyophilization (freeze-drying) for complete removal.

-

Final Product Characterization: Confirm the identity and final purity of the dried product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Backpressure | 1. Plugged column inlet frit. 2. Particulate matter from sample. 3. Mobile phase precipitation. | 1. Back-flush the column with a strong solvent. 2. Always filter the sample before injection.[17] 3. Ensure mobile phase components are fully miscible. |

| Poor Peak Shape (Tailing/Fronting) | 1. Column overloading. 2. Inappropriate sample solvent. 3. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in a solvent weaker than the initial mobile phase. 3. Replace the column. |

| Low Resolution | 1. Gradient is too steep. 2. Flow rate is too high. 3. Insufficient column efficiency. | 1. Decrease the slope of the gradient (e.g., 50-70% ACN over 40 min). 2. Reduce the flow rate to improve separation efficiency. 3. Use a column with a smaller particle size or a longer length. |

| Product Precipitation Post-Collection | High concentration of a poorly aqueous-soluble compound in the collected fraction. | Dilute fractions with a stronger solvent (e.g., pure acetonitrile) before or during solvent evaporation.[18] |

Conclusion

The described preparative RP-HPLC method provides a robust and scalable solution for the purification of 7-Troc-Paclitaxel. By carefully selecting the stationary and mobile phases and optimizing the gradient elution, it is possible to achieve high purity and yield, which is essential for the subsequent stages of paclitaxel synthesis. This protocol serves as a comprehensive guide for researchers and drug development professionals working on the semi-synthesis of this critical anticancer agent.

References

-

Liu, G., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(4), 428–434. Available at: [Link]

-

Astier, A., et al. (2005). Development and validation of a reversed-phase HPLC method for the quantification of paclitaxel in different PLGA nanocarriers. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 748-752. Available at: [Link]

-

Gilson Inc. (n.d.). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Available at: [Link]

-

iGEM Foundation. (2015). Protocol7_Protein Purification. Available at: [Link]

-

Zhang, Z., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8963. Available at: [Link]

-

Sadeghi-Oroumiyeh, A., et al. (2021). Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. Pharmaceutical Chemistry Journal, 55, 1054–1059. Available at: [Link]

-

Buchi. (2018). Application Note: Analytical vs Preparative HPLC: what's the difference? Available at: [Link]

-

Kumar, A. S., et al. (2011). Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica, 3(6), 108-116. Available at: [Link]

-

Sparreboom, A., et al. (1995). A Simple and Reliable Reverse-Phase High-Performance Liquid Chromatographic Procedure for Determination of Paclitaxel (Taxol) in Human Serum. Therapeutic Drug Monitoring, 17(4), 430-435. Available at: [Link]

-

Kumar, A., et al. (2024). Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10. Available at: [Link]

-

Zhang, Y., et al. (2000). Physical and chemical stability of paclitaxel infusions in different container types. Journal of Clinical Pharmacy and Therapeutics, 25(2), 117-121. Available at: [Link]

-

Khan, S. A., & Upadhyay, S. K. (2012). Analytical Approaches to Paclitaxel. Hamdard Medicus, 55(3), 17-26. Available at: [Link]

-

Buchi. (2023). HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. Available at: [Link]

-

Patel, D. R., et al. (2013). Spectrophotometric estimation of paclitaxel. International Journal of Pharmaceutical Sciences and Research, 4(9), 3563-3566. Available at: [Link]

-

Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 751, 233–251. Available at: [Link]

-

Metware Biotechnology. (n.d.). Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency. Available at: [Link]

-

Pramod, I. (2023). Preparative HPLC vs. Analytical HPLC: Understanding the Key Differences. Medium. Available at: [Link]

-

Vanderbilt University. (n.d.). HPLC purification of peptides and miniature proteins. Available at: [Link]

-

Indrayani, S., et al. (2017). Validated Spectrophotometric method for estimation of Paclitaxel in Bulk and Pharmaceutical Formulation. International Journal of Pharmacy, 7(1), 68-72. Available at: [Link]

-

Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]

-

Gilson Inc. (n.d.). A Guide to Fraction Collection in Chromatography. Available at: [Link]

-

Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10931120, 7-Troc-Paclitaxel. Available at: [Link]

-

ResearchGate. (n.d.). UV–Vis absorbance spectrum for different days for paclitaxel. Available at: [Link]

-

Phenomenex. (n.d.). High-Efficiency Protein Purification by HPLC. Available at: [Link]

-

ResearchGate. (2016). How can I collect a specific fraction in a sample from HPLC? Available at: [Link]

-

Tobiszewski, M., et al. (2010). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. Talanta, 80(5), 1772-1776. Available at: [Link]

-

Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Available at: [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. HPLC Analysis of Paclitaxel and Related Compounds on Ascentis® Express F5 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 4. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a reversed-phase HPLC method for the quantification of paclitaxel in different PLGA nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple and reliable reverse-phase high-performance liquid chromatographic procedure for determination of paclitaxel (taxol) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medium.com [medium.com]

- 10. gilson.com [gilson.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]

- 17. agilent.com [agilent.com]

- 18. labcompare.com [labcompare.com]

Application of 7-Troc-Paclitaxel in the semi-synthesis of docetaxel.

Content Type: Application Note & Protocol Guide Subject: Chemical Semi-Synthesis / Taxane Chemistry Audience: Synthetic Organic Chemists, Process Development Scientists

Executive Summary

The semi-synthesis of Docetaxel (Taxotere) from the abundant natural product Paclitaxel (Taxol) represents a critical workflow in oncology drug manufacturing. While 10-deacetylbaccatin III (10-DAB) is the traditional starting material, the conversion of "waste" or surplus Paclitaxel into the more potent Docetaxel is a high-value salvage pathway.

This guide details the application of 7-Troc-Paclitaxel (7-[(2,2,2-trichloroethoxy)carbonyl]paclitaxel) as a pivotal "reset" intermediate. By protecting the reactive C-7 hydroxyl group with the Troc moiety, researchers can facilitate the reductive cleavage of the C-13 side chain to regenerate the Baccatin core, enabling the subsequent installation of the Docetaxel-specific side chain (N-Boc vs. N-Benzoyl) and C-10 modification.

Scientific Mechanism & Strategy

The Structural Challenge

Direct conversion of Paclitaxel to Docetaxel is chemically prohibitive due to two distinct structural differences:

-

C-10 Position: Paclitaxel possesses an Acetyl group; Docetaxel possesses a free Hydroxyl.

-

C-3' Nitrogen: Paclitaxel possesses an N-Benzoyl group; Docetaxel possesses an N-tert-Butoxycarbonyl (t-Boc) group.

Hydrolysis of the N-benzoyl amide bond requires harsh conditions that inevitably destroy the sensitive ester linkages at C-13, C-2, and C-4. Therefore, the most robust strategy involves Side Chain Replacement .

The Role of 7-Troc-Paclitaxel

The 2,2,2-trichloroethoxycarbonyl (Troc) group is the protecting group of choice for this application due to three factors:

-

Regioselectivity: It can be selectively introduced at the C-7 hydroxyl (the most reactive secondary alcohol on the taxane ring) in high yield.

-

Stability: It withstands the reductive conditions (e.g., borohydride reagents) used to cleave the C-13 side chain.

-

Orthogonality: It is removed under mild, neutral conditions (Zn dust in Acetic Acid/Methanol) that do not affect the acid-sensitive t-Boc group or the alkali-sensitive esters of the final Docetaxel product.

Reaction Pathway Visualization

Figure 1: Strategic workflow for converting Paclitaxel to Docetaxel via the 7-Troc protected intermediate.[1][2][3][4][5][6] The pathway isolates the Baccatin core to allow specific C-10 and Side Chain modifications.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Troc-Paclitaxel

This step protects the C-7 hydroxyl to prevent epimerization and side-reactions during subsequent steps.

Reagents:

-

Paclitaxel (purity >98%)

-

2,2,2-Trichloroethyl chloroformate (Troc-Cl)[2]

-

Pyridine (Anhydrous)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of Paclitaxel in anhydrous DCM (10 mL) under a nitrogen atmosphere.

-

Base Addition: Add anhydrous Pyridine (20 eq) to the solution. Cool the mixture to 0°C using an ice bath.

-

Protection: Dropwise add Troc-Cl (1.5 eq) over 15 minutes.

-

Note: Monitor the reaction by TLC (Mobile phase: EtOAc/Hexane 1:1). The C-7 hydroxyl is significantly more reactive than the C-1 or C-13 sites, but excess reagent can lead to C-2' protection.

-

-

Quenching: Once starting material is consumed (approx. 1-2 hours), quench with saturated NaHCO₃ solution.

-

Workup: Extract with DCM (3x). Wash combined organics with 0.1M HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Purify via silica gel flash chromatography (Gradient: 20% -> 50% EtOAc in Hexane).

-

Validation: Target Mass [M+H]+ ≈ 1028.3 Da.

Protocol B: Reductive Cleavage to 7-Troc-Baccatin III

This is the critical "Application" step where 7-Troc-Paclitaxel is converted to the baccatin core.

Reagents:

-

Tetrabutylammonium borohydride (TBABH₄)

-

Dichloromethane (DCM) / Methanol

Procedure:

-

Setup: Dissolve 7-Troc-Paclitaxel in DCM/MeOH (1:1 v/v).

-

Cleavage: Add TBABH₄ (4.0 eq) at room temperature. Stir for 4-6 hours.

-

Isolation: Quench with dilute acetic acid. Extract with EtOAc.[3]

-

Purification: The polarity difference between the side chain byproduct and the baccatin core allows for easy separation via column chromatography.

-

Product: 7-Troc-Baccatin III .

Protocol C: Conversion to Docetaxel

With the protected core isolated, the synthesis proceeds to C-10 modification and reconstruction.

Step 1: C-10 Deacetylation

-

Treat 7-Troc-Baccatin III with hydrazine monohydrate in ethanol at 0°C for 45 minutes.

-

Result:7-Troc-10-Deacetylbaccatin III (7-Troc-10-DAB) .

-

Why: Docetaxel requires a free hydroxyl at C-10.

Step 2: Side Chain Coupling

-

React 7-Troc-10-DAB with the Docetaxel side chain precursor (e.g., (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidinecarboxylic acid) using DCC/DMAP in Toluene at 70°C.

-

Result: Coupled 7-Troc-Oxazolidine intermediate.[3]

Step 3: Global Deprotection (Troc Removal)

-

Reagents: Zinc dust (activated), Glacial Acetic Acid, Methanol.[3]

-

Procedure: Dissolve the intermediate in MeOH:AcOH (1:1). Add activated Zinc dust (10 eq). Stir at 60°C for 1 hour.

-

Action: Zinc inserts into the Troc group, eliminating it via fragmentation to restore the C-7 hydroxyl. The acidic conditions simultaneously open the oxazolidine ring (if used) to form the final side chain.

-

-

Final Purification: Recrystallize from Ethanol/Water to obtain Docetaxel Trihydrate .

Key Data & Troubleshooting

| Parameter | 7-Troc-Paclitaxel | 7-Troc-Baccatin III | Docetaxel |

| Molecular Weight | ~1029.3 g/mol | ~761.0 g/mol | 807.9 g/mol |

| Rf Value (1:1 EtOAc/Hex) | 0.65 | 0.45 | 0.35 |

| Critical Impurity | C-2' Troc protected (Over-reaction) | C-4 Deacetylation (Harsh reduction) | 7-Epi-Docetaxel (Basic conditions) |

Troubleshooting:

-

Issue: Low yield in Protocol A (Protection).

-

Fix: Ensure Pyridine is strictly anhydrous. Water competes with the alcohol for the chloroformate.

-

-

Issue: Incomplete Troc removal (Protocol C).

-

Fix: Activation of Zinc is crucial. Wash Zn dust with dilute HCl, then water, then acetone, and dry under vacuum before use.

-

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). 7-Troc-Paclitaxel Compound Summary. Retrieved February 4, 2026, from [Link]

-

Holton, R. A., et al. (1997). Method for docetaxel synthesis. U.S. Patent No.[4] 5,688,977. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

- Sharma, U., et al. (2004). Process for preparing paclitaxel. World Intellectual Property Organization, WO2004007473A1.

-

Commercon, A., et al. (1992).[3][11] Improved protection and esterification of a precursor of the Taxotere® and Taxol® side chains.[3][12] Tetrahedron Letters, 33(36), 5185-5188. (Cited within patent literature regarding Troc usage).[11]

Sources

- 1. C-13 and C-7 site structure modified paclitaxel compound and preparing method thereof (2015) | 林海霞 [scispace.com]

- 2. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]

- 3. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 4. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 5. CN103145654A - Docetaxel semi-synthesis method - Google Patents [patents.google.com]

- 6. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 7. watson-int.com [watson-int.com]

- 8. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient semisynthesis of 7-deoxypaclitaxel from taxine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

Comprehensive Structural Elucidation of 7-Troc-Paclitaxel: A Guide to NMR and Mass Spectrometry Analysis

An Application Note for Drug Development Professionals

Abstract 7-Troc-Paclitaxel is a key intermediate in the semi-synthesis of Paclitaxel, a potent anti-cancer agent.[1][2] The purity and structural integrity of this precursor are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed guide for the comprehensive analysis of 7-Troc-Paclitaxel using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present field-proven protocols, explain the causality behind experimental choices, and offer insights into data interpretation, providing researchers, scientists, and drug development professionals with a self-validating framework for the unambiguous characterization of this complex molecule.

Introduction: The Critical Role of Characterizing Paclitaxel Intermediates

Paclitaxel is a highly functionalized diterpenoid with a complex stereochemistry. Its semi-synthesis often involves the use of protecting groups to selectively modify specific positions on the baccatin III core. The 2,2,2-trichloroethoxycarbonyl (Troc) group is a common choice for protecting the hydroxyl at the C-7 position during synthesis.[1] Verifying the successful and specific installation of the Troc group, while ensuring the rest of the molecule's structure remains intact, is a critical quality control step.

Combining the power of NMR for unambiguous structural connectivity and stereochemistry with the sensitivity and molecular weight confirmation of MS provides a complete and confident analytical workflow. This guide will detail the methodologies to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for determining the precise molecular structure of organic compounds in solution. For a molecule as complex as 7-Troc-Paclitaxel, a suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and confirm regiochemistry.

Rationale for the NMR Experimental Strategy

The choice of NMR experiments is driven by the need to resolve overlapping signals and establish connectivity across the entire molecule.

-

¹H NMR: Provides initial information on the types of protons and their immediate environment. Key diagnostic signals include the aromatic protons, the taxane core methine and methylene protons, and the distinctive signals from the acetyl, benzoyl, and newly introduced Troc groups.

-

¹³C NMR: Reveals the number and type of carbon atoms. The chemical shift of C-7 will be significantly affected by the Troc protecting group, providing direct evidence of the reaction's success.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections within individual spin systems, such as the taxane ring and the side chain.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons.[3]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and assigning quaternary carbons. This is essential for confirming the location of the Troc group by observing correlations from protons near C-7 to the carbonyl carbon of the Troc group.

Experimental Protocol: NMR Data Acquisition

This protocol is designed for a standard 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 7-Troc-Paclitaxel reference standard or sample.[5]

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for taxane derivatives. If solubility is an issue, DMSO-d₆ can be used.[6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

Spectrometer Setup and 1D Spectra Acquisition:

-

Insert the sample into the spectrometer and allow it to thermally equilibrate.

-

Perform standard instrument tuning, locking, and shimming procedures.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) or a longer experiment time.

-

-

2D Spectra Acquisition:

-

Acquire a phase-sensitive gradient-enhanced (gCOSY) experiment.

-

Acquire a sensitivity-enhanced gradient HSQC experiment optimized for one-bond J-coupling of ~145 Hz.

-

Acquire a gradient HMBC experiment with the long-range coupling delay optimized for J-couplings of 8-10 Hz.

-

NMR Data Interpretation: Expected Spectral Features

The complete assignment of paclitaxel's NMR spectra is well-documented and serves as a foundational reference.[7] The analysis of 7-Troc-Paclitaxel focuses on identifying the expected signals and confirming the key structural modification at C-7.

-

Key Diagnostic Shifts: The proton at the C-7 position (H-7) in paclitaxel typically resonates around 4.4 ppm. Upon introduction of the Troc group, this proton is expected to shift downfield due to the electron-withdrawing effect of the carbonate moiety.

-

Troc Group Signals: The Troc group itself will introduce two new, highly characteristic signals:

-

A singlet in the ¹H NMR spectrum integrating to two protons, typically around 4.7-4.9 ppm, corresponding to the -O-CH₂-CCl₃ moiety.

-

A signal in the ¹³C NMR spectrum for the CH₂ group (~75-80 ppm) and the CCl₃ group (~95 ppm).

-

-

Overall Fingerprint: While most other signals of the taxane core will be largely unperturbed, minor shifts are expected for protons and carbons spatially close to the C-7 position. The 2D spectra are critical for re-confirming the full structure based on these expected shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Moieties in 7-Troc-Paclitaxel (in CDCl₃) (Note: These are expected values based on published data for similar compounds. Actual values may vary slightly.)

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale for Assignment |

| H-7 | ~5.6 | ~78 | Downfield shift from native paclitaxel (~4.4 ppm) due to Troc group. |

| -OCH₂ CCl₃ | ~4.8 (s, 2H) | ~77 | Characteristic singlet of the Troc protecting group. |

| -OCH₂C Cl₃ | - | ~95 | Quaternary carbon of the Troc group. |

| Troc C=O | - | ~154 | Carbonyl of the Troc carbonate. |

| H-2' | ~4.8 | ~73 | Side chain proton adjacent to hydroxyl group. |

| H-3' | ~5.8 | ~55 | Side chain proton adjacent to amide group. |

| C-10 OAc | ~2.5 (s, 3H) | ~21 (CH₃), ~171 (C=O) | Acetyl group methyl and carbonyl signals. |

| C-4 OAc | ~2.2 (s, 3H) | ~22 (CH₃), ~170 (C=O) | Acetyl group methyl and carbonyl signals. |

| Aromatic (Bz, Ph) | 7.3 - 8.2 | 127 - 138 | Signals from the three phenyl rings. |

NMR Analysis Workflow

Caption: Workflow for NMR-based structural verification of 7-Troc-Paclitaxel.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides orthogonal data to NMR, confirming the molecular weight and offering structural information through controlled fragmentation. Electrospray ionization (ESI) is the preferred method for taxanes as it is a "soft" ionization technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion.[8][9]

Rationale for the MS Experimental Strategy

-

Full Scan MS: The primary goal is to confirm the molecular weight of 7-Troc-Paclitaxel. The chemical formula is C₅₀H₅₂Cl₃NO₁₆, with a monoisotopic mass of 1027.23 g/mol .[10][11] Due to the three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion, serving as a powerful confirmation of the elemental composition.

-

Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint and can be used to confirm the connectivity of the major building blocks (taxane core, side chain, Troc group).[12]

Experimental Protocol: MS Data Acquisition

This protocol is suitable for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Sample Preparation:

-

Prepare a stock solution of 7-Troc-Paclitaxel at ~1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺). For observing sodium adducts ([M+Na]⁺), formic acid can be omitted.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) in positive ion mode to maximize the signal of the ion of interest.

-

Acquire a full scan mass spectrum over a range of m/z 100-1500 to observe the molecular ion.

-

Perform a product ion scan (MS/MS) by selecting the precursor ion (e.g., the [M+H]⁺ or [M+Na]⁺ ion) in the first mass analyzer and fragmenting it in the collision cell. Optimize the collision energy to achieve a rich fragmentation spectrum.

-

MS Data Interpretation: Expected Ions and Fragments

-

Molecular Ions:

-

[M+H]⁺: Expected at m/z 1028.2.

-

[M+Na]⁺: Often observed with taxanes, expected at m/z 1050.2.[13]

-

Isotopic Pattern: The presence of three chlorine atoms (³⁵Cl and ³⁷Cl) will generate a distinctive cluster of peaks for the molecular ion with relative intensities corresponding to the isotopic abundances.

-

-

Key Fragmentations (MS/MS): The fragmentation of 7-Troc-Paclitaxel is predicted to follow pathways similar to paclitaxel, with additional pathways related to the Troc group.[12][13]

-

Loss of the C-13 Side Chain: A primary fragmentation involves the cleavage of the ester linkage at C-13, resulting in the loss of the N-benzoyl-3-phenylisoserine side chain.

-

Loss of the Troc Group: The protecting group can be lost as a neutral fragment.

-

Cleavages of the Taxane Core: Subsequent losses of acetic acid and water from the core structure are common fragmentation pathways for taxanes.

-

Table 2: Predicted m/z Values for Key Ions of 7-Troc-Paclitaxel in Positive Ion ESI-MS

| Ion Description | Proposed Formula | Predicted m/z (Monoisotopic) | Notes |

| [M+H]⁺ | [C₅₀H₅₃Cl₃NO₁₆]⁺ | 1028.2 | Protonated parent molecule. |

| [M+Na]⁺ | [C₅₀H₅₂Cl₃NNaO₁₆]⁺ | 1050.2 | Sodiated adduct, often prominent. |

| [M - Side Chain + H]⁺ | [C₃₃H₃₆Cl₃O₁₂]⁺ | 743.1 | Loss of the C-13 side chain. Represents the 7-Troc-baccatin III core. |

| [M - TrocOH + H]⁺ | [C₄₇H₅₀ClNO₁₄]⁺ | 890.3 | Loss of trichloroethanol from the Troc group. |

| [Baccatin III core + H]⁺ | [C₃₁H₃₉O₁₁]⁺ | 587.2 | Loss of both the side chain and the Troc group. |

MS Analysis Workflow

Caption: Workflow for MS-based molecular weight and fragment analysis.

Conclusion

The structural verification of synthetic intermediates like 7-Troc-Paclitaxel is non-negotiable in pharmaceutical development. The orthogonal analytical techniques of NMR spectroscopy and mass spectrometry provide a robust and comprehensive solution. NMR delivers definitive proof of the regiochemistry of the Troc protection and confirms the integrity of the complex stereochemical framework. Mass spectrometry validates the molecular formula through accurate mass and isotopic pattern analysis, while MS/MS fragmentation corroborates the structural assembly. By following the detailed protocols and interpretation guidelines presented in this note, scientists can confidently and accurately characterize 7-Troc-Paclitaxel, ensuring the quality of this critical precursor for the synthesis of a life-saving therapeutic.

References

-

Balasubramanian, S., & Blechert, S. (1995). ¹H- and ¹³C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine. Magnetic Resonance in Chemistry, 33(9), 713-718. [Link]

-

PubChem. (n.d.). 7-Troc-Paclitaxel. National Center for Biotechnology Information. Retrieved from [Link]

-

Holzgrabe, U. (2010). Structural elucidation of small molecules using mass spectrometry. In Drug Discovery and Development-From Molecules to Medicine. InTech. ResearchGate. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Rundlöf, T., et al. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 415. [Link]

-

Axios Research. (n.d.). 7-Troc Paclitaxel. Retrieved from [Link]

-

Suh, M. S., Patil, S. M., Kozak, D., Pang, E., Choi, S., Jiang, X., Rodriguez, J. D., Keire, D. A., & Chen, K. (2020). An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation. AAPS PharmSciTech, 21(4), 136. [Link]

- Ci-USA, Inc. (2004). Process for preparing of paclitaxel.

-

Pharmaffiliates. (n.d.). 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5. Retrieved from [Link]

-

Armirotti, A., Benatti, U., Miele, M., & Damonte, G. (2005). Matrix-assisted laser desorption/ionization mass spectrometry of taxanes. Rapid communications in mass spectrometry, 19(23), 3531–3538. [Link]

-

Zhang, G., et al. (2016). A rapid analytical method for the quantification of paclitaxel in rat plasma and brain tissue by high-performance liquid chromatography and tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 120, 24-30. ResearchGate. [Link]

-

Wikipedia contributors. (2023, December 1). Electrospray ionization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). A standardized protocol enabling rapid NMR data collection for high-quality protein structure determination. Proceedings of the National Academy of Sciences, 104(48), 18917-18921. [Link]

-

Metair, C. (2024, September 9). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Technology Networks. [Link]

Sources

- 1. WO2004007473A1 - Process for preparing of paclitaxel - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Troc Paclitaxel | Axios Research [axios-research.com]

- 6. mdpi.com [mdpi.com]

- 7. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. longdom.org [longdom.org]

- 10. medkoo.com [medkoo.com]

- 11. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

How to prepare 7-Troc-Paclitaxel solutions for cell culture experiments

[1][2][3]

Introduction & Chemical Context

7-Troc-Paclitaxel (CAS: 114915-17-2) is a semi-synthetic derivative of the taxane family, specifically modified at the C-7 position with a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group.[1][2][3][4] While standard Paclitaxel stabilizes microtubules to induce mitotic arrest, the 7-Troc modification alters the molecule's lipophilicity and steric profile.[1]

This derivative is frequently used in Structure-Activity Relationship (SAR) studies to probe the binding affinity of the taxane ring to the

The Application Challenge: The primary failure mode in taxane experiments is compound precipitation ("crashing out") upon introduction to aqueous cell culture media.[2][3] The Troc group increases the molecular weight (MW: ~1029.3 g/mol ) and lipophilicity compared to native Paclitaxel (MW: ~853.9 g/mol ), exacerbating solubility issues.[2][3] This protocol details a self-validating dilution strategy to ensure the drug remains in solution at the target concentration.[1]

Material Safety & Pre-Requisites

Warning: Cytotoxic Agent. 7-Troc-Paclitaxel is a potent microtubule stabilizer and must be handled as a hazardous chemical capable of causing genetic defects and fertility damage.[1][2][3]

-

Containment: All weighing and stock preparation must occur within a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).

-

PPE: Double nitrile gloves, lab coat with elastic cuffs, and safety goggles are mandatory.[1]

-

Vessel Selection: Use glass or polypropylene (PP) tubes.[2][3] Avoid polystyrene (PS) for concentrated stocks, as taxanes and DMSO can leach plasticizers or adsorb to the plastic.[3]

Physicochemical Properties & Calculations

Accurate dosing requires adjusting for the increased molecular weight of the Troc derivative. Do not use mass-based dosing (e.g., ng/mL) interchangeably with Paclitaxel; use Molarity (nM/µM) for scientific accuracy.[1][2][3]

Table 1: Comparative Properties

| Property | Paclitaxel (Native) | 7-Troc-Paclitaxel | Impact on Protocol |

| Formula | Different stoichiometry | ||

| Molecular Weight | 853.91 g/mol | 1029.31 g/mol | Requires ~20.5% more mass for equimolar stock |

| Solubility (DMSO) | ~50 mg/mL | ~25-50 mg/mL | High solubility in DMSO; Poor in water |

| LogP (Lipophilicity) | ~3.5 | > 4.0 (Est.) | Higher risk of aqueous precipitation |

Molarity Calculation

To prepare 1 mL of a 10 mM Stock Solution :

Note: Due to the high cost and potency, it is common to prepare smaller volumes (e.g., 500 µL).[1][2][3]

Protocol: Stock Solution Preparation (10 mM)

Objective: Create a stable, concentrated master stock in anhydrous DMSO.

-

Equilibration: Allow the vial of 7-Troc-Paclitaxel to warm to room temperature (RT) before opening to prevent water condensation, which degrades the ester linkages.

-

Weighing: Weigh approximately 5–10 mg of powder into a sterile amber glass vial. Record the exact mass.

-

Solvent Calculation: Calculate the volume of Anhydrous DMSO (Grade

99.9%) required to reach exactly 10 mM. -

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[1][3] Inspect visually; the solution must be crystal clear.

-

Validation: If particulates remain, sonicate in a water bath for 5 minutes at RT.[1]

-

-

Aliquot & Storage: Dispense into single-use aliquots (e.g., 20–50 µL) in high-quality PP tubes.

Protocol: Working Solution & Cell Treatment

The "Serial DMSO Dilution" Method Directly adding 10 mM stock to media often causes immediate precipitation. This protocol uses intermediate DMSO steps to keep the solvated volume manageable before the final spike.

Target: Treat cells at 100 nM final concentration (0.1% DMSO final).

Step-by-Step Workflow

-

Thaw: Thaw one aliquot of 10 mM stock at RT. Vortex briefly.

-

Intermediate Dilution (1000x Concentrate):

-

Prepare a 100 µM intermediate solution in DMSO.

-

Mix 10 µL of 10 mM Stock + 990 µL of fresh DMSO.

-

Why: This ensures the drug is fully solubilized before it ever touches water.

-

-

Final Dosing (1x Working Concentration):

-

Dilute the 100 µM intermediate 1:1000 into pre-warmed cell culture media.[3]

-

Example: Add 10 µL of 100 µM intermediate to 10 mL of Media.

-

Technique: Add the drug to the center of the media volume while swirling or vortexing the media. Do not drop it onto the plastic wall or static liquid surface.

-

-

Homogenization: Invert the tube 5–10 times to mix.

-

Application: Add the drug-supplemented media to cells immediately.[1][2][3]

Visualization of Dilution Workflow

Figure 1: Serial dilution strategy to prevent precipitation. Keeping the compound in DMSO until the final 1:1000 spike prevents the formation of micro-crystals.

Quality Control & Validation

To ensure the observed biological effects are due to the dissolved drug and not physical stress from precipitates:

-

Turbidity Check: Hold the final media preparation up to a light source. It should be optically clear. Any cloudiness indicates precipitation.[1][3]

-

Microscopy Control: After 24 hours, examine the cell monolayer under 40x phase contrast. Look for dark, needle-like crystals (taxane crystals) on the dish surface.[1][2][3] If crystals are present, the effective dose is unknown, and the experiment is invalid.[1]

-

Vehicle Control: Always run a "DMSO-only" control at the same final concentration (e.g., 0.1%) to rule out solvent toxicity.[1][2][3][5]

Mechanism of Action Reference

Understanding the pathway helps interpret results. 7-Troc-Paclitaxel, like the parent compound, targets the microtubule dynamics.[1][2][3][4]

Figure 2: Pharmacological cascade of Taxane-induced cytotoxicity.[1][2][3]

References

Application Note: Safe Handling, Storage, and Utilization of 7-Troc-Paclitaxel

Executive Summary

7-Troc-Paclitaxel is a semi-synthetic taxane derivative primarily utilized as a high-value intermediate in the synthesis of novel taxoids.[1] By protecting the C-7 hydroxyl position with a 2,2,2-trichloroethoxycarbonyl (Troc) group, researchers can selectively modify the C-10 or C-13 positions without competing reactions.[1] However, its potent cytotoxic nature and specific chemical instability (base-sensitivity) require rigorous handling protocols.[1] This guide outlines the best practices for maintaining compound integrity and ensuring operator safety.

Physicochemical Profile

Understanding the physical properties of 7-Troc-Paclitaxel is the first step in designing a safe handling protocol.[1]

| Property | Specification | Notes |

| Chemical Name | 7-(2,2,2-Trichloroethoxycarbonyl)paclitaxel | |

| CAS Number | 114915-17-2 | |

| Molecular Formula | C₅₀H₅₂Cl₃NO₁₆ | |

| Molecular Weight | ~1029.3 g/mol | Significantly heavier than Paclitaxel (853.9 g/mol ) due to the Troc group.[1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | DMSO (>25 mg/mL), Chloroform, Ethyl Acetate, Methanol | Avoid: Water (insoluble), Diethyl Ether (low solubility).[1] |

| Stability | Acid-stable; Base-labile | The Troc group is stable in mild acid but the taxane ring is sensitive to basic hydrolysis.[1] |

| Protection | C-7 Hydroxyl | Removable via Zinc/Acetic Acid (Zn/AcOH) reduction.[1][2] |

Risk Assessment & Safety Mechanisms

The "Why" Behind the Protocol: 7-Troc-Paclitaxel is a mitotic inhibitor.[1][3][4] Like its parent compound, it stabilizes microtubules, preventing depolymerization during cell division.[4][5] This arrests cells in the G2/M phase, leading to apoptosis.

-

Hazard Class: Cytotoxic, Reproductive Toxin, Irritant.

-

Primary Routes of Exposure: Inhalation (powder), Dermal Absorption (solution), Accidental Injection.[1]

-

Critical Warning: The Troc group increases lipophilicity compared to native Paclitaxel, potentially enhancing dermal absorption rates in organic solvents like DMSO.

Mandatory PPE (Personal Protective Equipment)[1][6]

-

Respiratory: N95/P100 respirator if handling powder outside a hood (strongly discouraged).[1] Work inside a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1]

-

Dermal: Double-gloving is required.[1]

-

Ocular: Chemical splash goggles.

Storage Protocols

Improper storage leads to hydrolysis of the ester side chains or epimerization of the taxane ring.

A. Long-Term Storage (Solid State)[1]

-

Temperature: -20°C (Standard) or -80°C (Optimal).

-

Atmosphere: Desiccated.[5] Moisture initiates hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps.

-

Shelf Life: >2 years if strictly maintained at -20°C in the dark.[1]

B. Working Solutions (Solubilized)

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is preferred.[1]

-

Stability:

-

4°C: Stable for ~2 weeks.

-

−20°C: Stable for ~3 months.[5]

-

Freeze/Thaw: Limit to <3 cycles. Aliquot immediately after solubilization.

-

-

Precaution: Do not store in plastic containers (PVC) for extended periods if using excipients like Cremophor EL, as taxanes can leach plasticizers.[1] For pure DMSO stocks, polypropylene (PP) or glass is acceptable.[1]

Handling & Solubilization Workflow

This protocol ensures maximum solubility while minimizing operator exposure.

Step-by-Step Methodology

-

Acclimatization: Remove the vial from the freezer and allow it to equilibrate to room temperature (approx. 15-30 mins) before opening.

-

Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating degradation.

-

-

Weighing: Use an anti-static gun if available, as taxane powders are static-prone.[1] Weigh inside the fume hood using a draft shield.

-

Solvent Addition: Add Anhydrous DMSO to the vial.

-

Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at ambient temperature.

-

Note: Do not heat above 40°C.

-

-

Aliquoting: Dispense into single-use volumes to avoid freeze-thaw degradation.

Visualization: Safe Solubilization Logic

Caption: Workflow for solubilizing 7-Troc-Paclitaxel, prioritizing moisture control and compound stability.

Synthetic Context: The Troc Utility

For researchers using 7-Troc-Paclitaxel as an intermediate, understanding the orthogonality of the protecting group is vital.[1] The Troc group protects the C-7 hydroxyl, allowing modifications at C-10 or C-13 (e.g., esterification) without side reactions.[1]

Deprotection Standard: The Troc group is removed using Zinc dust in Acetic Acid/Methanol (Zn/AcOH/MeOH) at room temperature. This mild reductive cleavage preserves the sensitive taxane ester linkages.

Visualization: Synthetic Logic

Caption: The strategic utility of 7-Troc-Paclitaxel in semi-synthesis, highlighting the protection/deprotection cycle.

Emergency Procedures

In the event of exposure, immediate action is required to mitigate cytotoxic effects.[6]

-

Skin Contact:

-

Immediately remove contaminated clothing.

-

Wash skin with soap and copious amounts of water for at least 15 minutes.

-

Note: Do not use ethanol or DMSO to clean skin; these solvents increase skin permeability and drive the drug deeper into the tissue.

-

-

Eye Contact:

-

Flush with eyewash station (saline or water) for 15 minutes, holding eyelids open.[1] Seek medical attention immediately.

-

-

Spill Cleanup:

References

-

PubChem. (n.d.).[1] 7-Troc-Paclitaxel Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

OSHA. (n.d.).[1] Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.[8] Retrieved from [Link][1]

-

Total Synthesis. (n.d.). Troc Protecting Group Mechanism. Retrieved from [Link][1]

Sources

- 1. 7-Troc-Paclitaxel | C50H52Cl3NO16 | CID 10931120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. safety.tau.ac.il [safety.tau.ac.il]

- 4. CAS 114915-17-2: 7-Troc-Paclitaxel | CymitQuimica [cymitquimica.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]

Application Notes and Protocols for the Preclinical Evaluation of 7-Troc-Paclitaxel in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical investigation of 7-Troc-Paclitaxel, a bioreductive prodrug of the potent anticancer agent paclitaxel. Recognizing the nuanced requirements of prodrug research, this guide eschews a rigid template in favor of a logically structured framework that addresses the unique chemical and biological properties of 7-Troc-Paclitaxel. Herein, we elucidate the rationale behind its design, its proposed mechanism of activation, and provide detailed, field-proven protocols for its evaluation in both in vitro and in vivo cancer models. Our focus is on empowering researchers to conduct rigorous, self-validating experiments that will generate reproducible and translatable data. All key claims and methodologies are substantiated with citations to authoritative scientific literature.

Introduction: The Rationale for a Bioreductive Paclitaxel Prodrug

Paclitaxel is a cornerstone of chemotherapy for a multitude of cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[2] Despite its efficacy, the clinical utility of paclitaxel is hampered by its poor aqueous solubility, which necessitates the use of formulation vehicles like Cremophor EL that can cause hypersensitivity reactions and neurotoxicity.[3] Furthermore, its indiscriminate cytotoxicity affects both cancerous and healthy, rapidly dividing cells.

Prodrug strategies offer a promising avenue to mitigate these limitations.[3] 7-Troc-Paclitaxel is a derivative of paclitaxel where the hydroxyl group at the C-7 position is protected by a 2,2,2-trichloroethoxycarbonyl (Troc) group.[4] This modification renders the molecule temporarily inactive and is designed to be cleaved under specific biological conditions, releasing the active paclitaxel. The Troc group is known to be susceptible to reductive cleavage, a condition often found in the hypoxic microenvironment of solid tumors.[1][4] This presents a compelling hypothesis for tumor-selective activation of the drug, potentially enhancing its therapeutic index.

The Bioreductive Activation Hypothesis

The hypoxic cores of solid tumors are characterized by a reducing environment due to the altered metabolism of cancer cells.[5][6] This environment is rich in reductive enzymes and molecules such as glutathione.[5] The Troc protecting group is designed to be stable under normal physiological conditions but can be removed through a reductive mechanism, such as by single-electron reductants.[4] This process, known as bioreductive activation, would theoretically lead to the localized release of active paclitaxel within the tumor, concentrating its cytotoxic effect where it is most needed while sparing healthy tissues.

Figure 1: Proposed bioreductive activation of 7-Troc-Paclitaxel.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 7-Troc-Paclitaxel is paramount for successful experimentation.

| Property | 7-Troc-Paclitaxel | Paclitaxel |

| Molecular Formula | C₅₀H₅₂Cl₃NO₁₆ | C₄₇H₅₁NO₁₄ |

| Molecular Weight | 1029.3 g/mol | 853.9 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Expected to be more hydrophobic than paclitaxel. Soluble in DMSO and ethanol. | Poorly soluble in water. Soluble in DMSO and ethanol.[7] |

| Storage | Store at -20°C, protected from light and moisture. | Store at -20°C, protected from light and moisture.[8] |

Preparation of Stock Solutions

Causality: Due to its hydrophobicity, 7-Troc-Paclitaxel, like its parent compound, requires solubilization in an organic solvent to prepare a concentrated stock solution for in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent.